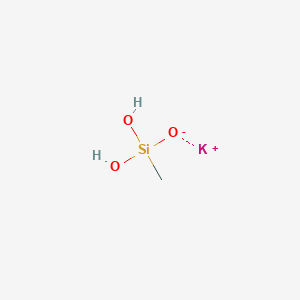
Potassium methylsilanetriolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium methylsilanetriolate is a useful research compound. Its molecular formula is CH5KO3Si and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Characteristics
Potassium methylsilanetriolate is an organosilicon compound with the molecular formula CH6O3Si⋅xK and a molecular weight of approximately 132.23 g/mol. It appears as a colorless to yellowish liquid and is classified as non-flammable with low volatility .
Physical Properties:
- Density: 1.3–1.4 g/cm³ at 25°C
- Form: Aqueous solution
- Odor: Slight
- Health Hazards: Causes severe skin burns and eye damage .
Surface Treatment
This compound is widely used in non-metal surface treatments. It modifies the surfaces of various materials, enhancing their properties, particularly in water repellency. This application is crucial for construction materials like bricks and tiles, where it acts as an impregnating agent that does not significantly reduce water vapor permeability .
Key Uses:
- Water-repellent treatments for masonry surfaces.
- Surface modification of porous building materials such as sandstone, limestone, and ceramics .
Coatings and Paints
In the coatings industry, PMS serves as an additive that imparts water repellency to paints and coatings. It is often combined with potassium silicate and other fillers to enhance performance . This application is essential for improving the durability and longevity of exterior surfaces exposed to moisture.
Applications in Coatings:
Chemical Manufacturing
PMS functions as an intermediate in the synthesis of various organic and inorganic chemicals. Its role in chemical manufacturing is vital due to its reactivity and ability to form siloxanes, which are used in numerous applications ranging from adhesives to sealants .
Case Study 1: Efficacy in Biofilm Prevention
A study conducted on ceramic roof tiles coated with this compound demonstrated its effectiveness in inhibiting microbial colonization. The research compared PMS with siloxane-based repellents over six years, revealing that PMS significantly reduced biofilm formation by common colonizing organisms such as Cladosporium cladosporioides and Stichococcus bacillaris .
| Coating Type | Biofilm Coverage (%) | Effectiveness |
|---|---|---|
| This compound | 15% | High |
| Siloxane | 30% | Moderate |
Case Study 2: Water Repellency in Masonry
In masonry treatment applications, PMS has been shown to effectively repel water without compromising the material's integrity. A comparative study on treated versus untreated masonry blocks indicated that PMS-treated blocks absorbed significantly less water over time, thus enhancing their durability against weathering effects .
| Treatment Type | Water Absorption (g/cm²) | Durability Rating |
|---|---|---|
| Untreated | 0.25 | Low |
| PMS-Treated | 0.05 | High |
Eigenschaften
CAS-Nummer |
18089-65-1 |
|---|---|
Molekularformel |
CH5KO3Si |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
potassium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
InChI-Schlüssel |
MQGFFOISLVUDQU-UHFFFAOYSA-N |
SMILES |
C[Si](O)(O)[O-].[K+] |
Isomerische SMILES |
C[Si](O)(O)[O-].[K+] |
Kanonische SMILES |
C[Si](O)(O)[O-].[K+] |
Key on ui other cas no. |
31795-24-1 18089-65-1 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















